2-Methyl-1,4-naphthoquinone-d8

Descripción general

Descripción

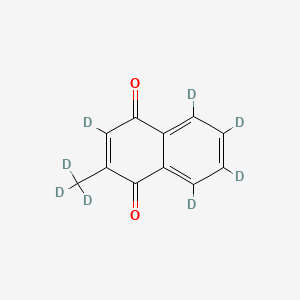

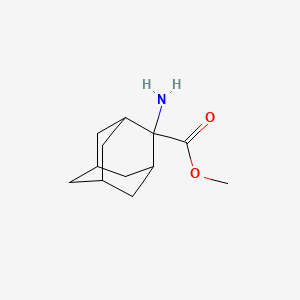

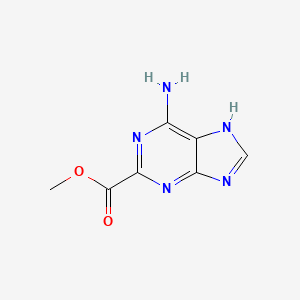

2-Methyl-1,4-naphthoquinone-d8, also known as Vitamin K3-d8 or Menadione-d8, is a deuterated analog of Vitamin K3 . It is a brown solid used as a precursor to various types of Vitamin K and as a micronutrient for livestock and pet foods . It can be used as an oxidative injury inducing agent .

Synthesis Analysis

The synthesis of 2-methyl-1,4-naphthoquinone derivatives with different side chain lengths at the 3-position has been reported . Derivatives with C-14 and C-16 tails showed the highest in vitro bioactivity .Molecular Structure Analysis

The molecular structural optimization and structural properties of 2-Methyl-1,4-naphthoquinone-d8 were calculated using the Density Functional Theory method and B3LYP hybrid functional with 6-311+G* basis set .Chemical Reactions Analysis

The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . The reaction of 2-methyl-3-nitro-1,4-naphthoquinone with diazomethane led to a fused Δ2-isoxazoline N-oxide .Physical And Chemical Properties Analysis

2-Methyl-1,4-naphthoquinone-d8 has a molecular weight of 180.23 . It is a brown solid and can be stored at room temperature . It is stable if stored under recommended conditions .Aplicaciones Científicas De Investigación

Transcriptional Activity via SXR

Vitamin K3-d8 has been found to have transcriptional activity as an agonist of the steroid and xenobiotic nuclear receptor (SXR) . This means it can bind to this receptor and activate the transcription of certain genes, which can have various effects on the body.

Neural Differentiation Activity

Recent research has suggested that Vitamin K3-d8 may have differentiation-inducing activity in neural stem cells . This could potentially be used in treatments for neurodegenerative diseases or injuries.

Anti-Inflammatory Properties

Vitamin K3-d8 has been shown to act as an anti-inflammatory by suppressing nuclear factor κB (NF-κB) signal transduction . This could potentially be used in treatments for inflammatory diseases.

Protective Effect Against Oxidative Stress

Vitamin K3-d8 has been found to exert a protective effect against oxidative stress by blocking the generation of reactive oxygen species . This could potentially be used in treatments for diseases caused by oxidative stress, such as heart disease or cancer.

Antimicrobial Properties

1,4-Naphthoquinone derivatives, such as 2-Methyl-1,4-naphthoquinone-d8, have been found to have antimicrobial properties . They could potentially be used in the development of new antibiotics.

Antitumoral Properties

1,4-Naphthoquinone derivatives, such as 2-Methyl-1,4-naphthoquinone-d8, have also been found to have antitumoral properties . They could potentially be used in the development of new cancer treatments.

Prothrombogenic Compound

2-Methyl-1,4-naphthoquinone is a prothrombogenic compound and is used as a model quinone in cell culture investigations . It can be used as an oxidative injury inducing agent.

Organic Electronics

Naphthalene diimide (NDI) derivatives, such as 2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione, have excellent photophysical and electronic properties, making them potential candidates to be used as n-type semiconductor material in organic electronics .

Mecanismo De Acción

Target of Action

Vitamin K3-d8, also known as 2-Methyl-1,4-naphthoquinone-d8, primarily targets proteins in the body that require gamma-carboxylation for their function . This process is crucial for the activity of several key proteins, including those involved in blood coagulation .

Mode of Action

Vitamin K3-d8 acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins . This modification enables these proteins to bind calcium ions, which is essential for their function . Vitamin K3-d8 is converted into menaquinone in the liver, a form of Vitamin K2, which is then used in the body .

Biochemical Pathways

Vitamin K3-d8 is involved in several biochemical pathways. It plays a major role in the coagulation cascade, where it assists in the gamma-carboxylation of clotting factors, enabling them to bind calcium ions and become activated . This process is crucial for normal blood clotting. Additionally, Vitamin K3-d8 may also play a role in the modulation of the calcification of connective tissues .

Pharmacokinetics

The absorption of Vitamin K3-d8 requires intact pancreatic and biliary function and fat absorptive mechanisms . Once absorbed, it is incorporated into chylomicrons, facilitating its absorption into the intestinal lymphatics and portal circulation for transport to the liver . In the liver, it is repackaged into very low-density lipoprotein (VLDL) and circulates in small quantities bound to lipoprotein .

Result of Action

The primary known function of Vitamin K3-d8 is to assist in the normal clotting of blood . By acting as a cofactor in the gamma-carboxylation of certain proteins, it enables these proteins to bind calcium ions, which is necessary for their activation . This process is crucial for the normal clotting of blood. High doses of vitamin k3-d8 have been associated with hemolytic anemia and liver toxicity .

Action Environment

The action of Vitamin K3-d8 can be influenced by various environmental factors. For instance, its absorption is dependent on the presence of dietary fat, as well as the proper functioning of the pancreas and liver . Furthermore, the efficacy and stability of Vitamin K3-d8 may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

Direcciones Futuras

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of 2-methyl-1,4-naphthoquinone derivatives with diverse structural features has been explored . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases .

Propiedades

IUPAC Name |

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703033 | |

| Record name | Menadione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478171-80-1 | |

| Record name | 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478171-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: Why is Vitamin K3-d8 used in the research instead of regular Vitamin K3?

A1: Vitamin K3-d8 is a deuterated form of Vitamin K3, meaning it has heavier isotopes of hydrogen. This difference allows it to be distinguished from naturally occurring Vitamin K3 during mass spectrometry analysis. The abstract states that the researchers used Vitamin K3-d8 as an internal standard []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response.

Q2: What type of mass spectrometry was used to analyze Vitamin K3-d8 and other Vitamin K forms?

A2: The researchers used a triple quadrupole mass spectrometer operating in positive electrospray ionization mode []. This technique is commonly employed for quantifying small molecules in complex mixtures like serum.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

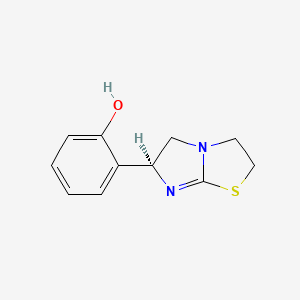

![(6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B588340.png)

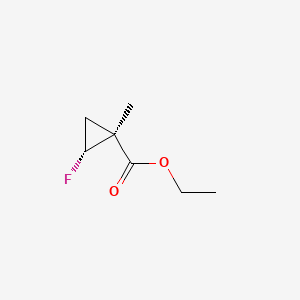

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)